5-Butyl-1-phenylimidazolidine-2,4-dione
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Overview
Description
5-Butyl-1-phenylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C13H16N2O2. It is part of the imidazolidine-2,4-dione family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization techniques, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1-phenylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-Butyl-1-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Butyl-1-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to changes in gene expression, resulting in various biological effects, including improved insulin sensitivity and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-5-phenylimidazolidine-2,4-dione
- 5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione
- 7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione
Uniqueness
5-Butyl-1-phenylimidazolidine-2,4-dione is unique due to its specific butyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
30747-77-4 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-butyl-1-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-13(17)15(11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16,17) |
InChI Key |
HVTWCXCGQUCWER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
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